molecular formula C11H21NO4 B7935667 Tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate

Tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate

Cat. No.: B7935667
M. Wt: 231.29 g/mol
InChI Key: LBFXJSFTHWQFIV-UHFFFAOYSA-N
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Description

Tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate is a chemical compound with the molecular formula C10H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative. One common method involves the use of tert-butyl chloroformate and 4-hydroxyoxan-4-ylmethanol under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative with similar protective properties.

    Tert-butyl N-methylcarbamate: A methylated version with different reactivity.

    Tert-butyl N-(4-hydroxycyclohexyl)carbamate: A structurally similar compound with a cyclohexyl ring instead of an oxan ring.

Uniqueness

Tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate is unique due to the presence of the oxan ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-8-11(14)4-6-15-7-5-11/h14H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFXJSFTHWQFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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